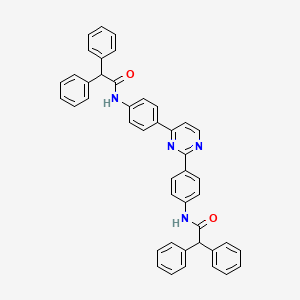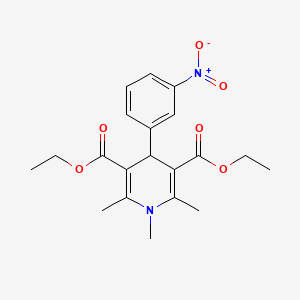![molecular formula C26H40N6O12 B11103803 Tetra-tert-butyl 2,2'-[6-(methylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)](/img/structure/B11103803.png)
Tetra-tert-butyl 2,2'-[6-(methylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE is a complex organic compound characterized by multiple tert-butyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as tert-butyl esters and nitro derivatives. These intermediates are then subjected to various reaction conditions, including:
Esterification: Formation of tert-butyl esters using tert-butyl alcohol and appropriate carboxylic acids.
Nitration: Introduction of nitro groups using nitrating agents like nitric acid or nitronium tetrafluoroborate.
Amidation: Formation of amide bonds using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes influenced by the compound.
Comparison with Similar Compounds
Similar Compounds
- DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE
- DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE
Uniqueness
The uniqueness of DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H40N6O12 |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
ditert-butyl 2-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-2-nitro-1,3-dioxopropan-2-yl]-6-(methylamino)-1,3,5-triazin-2-yl]-2-nitropropanedioate |
InChI |
InChI=1S/C26H40N6O12/c1-21(2,3)41-16(33)25(31(37)38,17(34)42-22(4,5)6)14-28-15(30-20(27-13)29-14)26(32(39)40,18(35)43-23(7,8)9)19(36)44-24(10,11)12/h1-13H3,(H,27,28,29,30) |
InChI Key |
SYCNIUHDZGIHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)NC)C(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)[N+](=O)[O-])(C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[2-(3-methyl-thiazolidin-2-ylidene)-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B11103729.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11103732.png)
![4-(decyloxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103739.png)
![2-[3-Amino-4,6-dimethyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B11103747.png)
![ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11103749.png)


![Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B11103765.png)
![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11103768.png)
![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)
![3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11103784.png)

